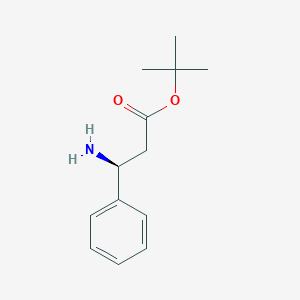

tert-butyl (3S)-3-amino-3-phenylpropanoate

Description

BenchChem offers high-quality tert-butyl (3S)-3-amino-3-phenylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl (3S)-3-amino-3-phenylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3S)-3-amino-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)9-11(14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYCBAISLMKLMT-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120686-18-2 | |

| Record name | 1,1-Dimethylethyl (βS)-β-aminobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120686-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

A Comprehensive Technical Guide to tert-Butyl (3S)-3-Amino-3-Phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth exploration of tert-butyl (3S)-3-amino-3-phenylpropanoate, a valuable chiral building block in modern organic synthesis and pharmaceutical development. We will delve into its fundamental properties, synthesis methodologies, analytical characterization, and significant applications, providing a critical resource for professionals in the field.

Section 1: Core Compound Identity and Properties

Tert-butyl (3S)-3-amino-3-phenylpropanoate is a chiral ester derivative of β-phenylalanine. The presence of the bulky tert-butyl ester group provides steric protection and influences the compound's solubility and reactivity, while the stereochemistry at the C3 position is crucial for its application in asymmetric synthesis.

1.1. Chemical Identification

| Identifier | Value |

| CAS Number | 120686-18-2[1][2] |

| IUPAC Name | tert-butyl (3S)-3-amino-3-phenylpropanoate |

| Molecular Formula | C13H19NO2[1] |

| Molecular Weight | 221.29 g/mol [3] |

| InChI Key | TYYCBAISLMKLMT-NSHDSACASA-N |

1.2. Physicochemical Properties

| Property | Value | Source |

| Appearance | Clear colorless to light brown liquid | [1] |

| Refractive Index | 1.4960 to 1.4990 (20°C, 589 nm) | [1] |

| Purity | Typically ≥97% | [1][4] |

The tert-butyl group is a common motif in medicinal chemistry. While it can enhance binding to biological targets, it may also increase lipophilicity and affect metabolic stability.[5] Careful consideration of these properties is essential during drug design and development.

Section 2: Synthesis and Chiral Control

The enantioselective synthesis of β-amino acids and their derivatives is of paramount importance due to their prevalence in pharmacologically active molecules.[6][7] Various strategies have been developed to access compounds like tert-butyl (3S)-3-amino-3-phenylpropanoate with high stereochemical purity.

2.1. Conceptual Synthesis Workflow

The synthesis of chiral β-amino esters often involves either the resolution of a racemic mixture or an asymmetric synthesis approach starting from a prochiral precursor.

Caption: General synthetic strategies for chiral β-amino esters.

2.2. Key Synthetic Methodologies

-

Enzymatic Kinetic Resolution: ω-Transaminases have proven to be effective biocatalysts for the kinetic resolution of racemic β-amino acids.[7] This method can yield the desired (R)- or (S)-enantiomer with excellent enantiomeric excess. The enzyme selectively converts one enantiomer, allowing for the separation of the unreacted, enantiopure substrate.

-

Asymmetric Synthesis from Prochiral Precursors: A powerful approach involves the asymmetric reduction of a prochiral β-keto ester, such as tert-butyl 3-oxo-3-phenylpropanoate, followed by amination.[8] This can be achieved using chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts.

-

Organocatalyzed Reactions: Recent advancements have highlighted the use of chiral amidine-based and bifunctional organocatalysts for the enantioselective synthesis of β-amino acid derivatives.[6] These methods offer mild reaction conditions and high stereocontrol.

-

Radical-Mediated Approaches: Innovative strategies involving radical 1,2-nitrogen migration are emerging as powerful tools for the asymmetric synthesis of β-amino acid motifs from readily available α-amino acids.[9]

2.3. Example Synthetic Protocol: Enzymatic Kinetic Resolution (Conceptual)

This protocol outlines a conceptual workflow for the kinetic resolution of racemic tert-butyl 3-amino-3-phenylpropanoate using an ω-transaminase.

-

Enzyme and Substrate Preparation:

-

Prepare a solution of the selected ω-transaminase in a suitable buffer (e.g., phosphate buffer, pH 7.5).

-

Dissolve the racemic tert-butyl 3-amino-3-phenylpropanoate and an amino acceptor (e.g., pyruvate) in the buffer.

-

-

Reaction Execution:

-

Combine the enzyme and substrate solutions in a temperature-controlled reactor (e.g., 30°C).

-

Monitor the reaction progress by periodically taking samples and analyzing the enantiomeric excess (ee) of the remaining substrate and the conversion to the product using chiral HPLC.

-

-

Work-up and Purification:

-

Once the desired conversion (typically around 50% for kinetic resolution) and ee are reached, quench the reaction by adding a suitable solvent (e.g., ethyl acetate).

-

Separate the aqueous and organic layers.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the resulting enantiopure tert-butyl (3S)-3-amino-3-phenylpropanoate by column chromatography.

-

Section 3: Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and stereochemical integrity of tert-butyl (3S)-3-amino-3-phenylpropanoate.

3.1. Spectroscopic and Chromatographic Techniques

| Technique | Purpose | Expected Observations |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and purity assessment. | ¹H NMR will show characteristic peaks for the aromatic protons, the methine and methylene protons of the propanoate backbone, and the singlet for the tert-butyl group. ¹³C NMR will confirm the presence of all carbon atoms in their respective chemical environments. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the N-H stretch of the amine, C=O stretch of the ester, and aromatic C-H stretches. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | The molecular ion peak corresponding to the compound's molecular weight will be observed. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Determination of enantiomeric purity. | Separation of the (S) and (R) enantiomers, allowing for the quantification of the enantiomeric excess. |

| Titration | Quantitative analysis of purity. | Titration with a standardized acid, such as perchloric acid, can determine the amine content.[1] |

3.2. Data Interpretation Workflow

Caption: Analytical workflow for compound characterization.

Section 4: Applications in Drug Development and Organic Synthesis

Optically pure β-amino acids are critical building blocks for a wide array of pharmaceutically important compounds.[10] Their incorporation into peptide-based drugs can enhance proteolytic stability and induce specific secondary structures.

4.1. Role as a Chiral Building Block

Tert-butyl (3S)-3-amino-3-phenylpropanoate serves as a versatile intermediate in the synthesis of more complex molecules. The amino group can be acylated or alkylated, and the tert-butyl ester can be selectively deprotected under acidic conditions to reveal the carboxylic acid for further transformations, such as amide bond formation.

4.2. Significance in Peptidomimetics

The incorporation of β-amino acids into peptide sequences leads to the formation of β-peptides, which can adopt stable helical and sheet-like secondary structures. These peptidomimetics are of great interest in drug discovery as they often exhibit enhanced resistance to enzymatic degradation compared to their α-peptide counterparts.

4.3. Logical Flow of Application

Caption: Application pathway from building block to final product.

References

-

Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations, 2535. [Link]

-

Yadav, V. et al. (2015). Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis. Journal of Biotechnology, 201, 38-45. [Link]

-

ResearchGate. Schematic reaction scheme of the synthesis of β-amino acids catalyzed.... [Link]

-

Gong, J. et al. (2019). Asymmetric Counter-Anion-Directed Aminomethylation: Synthesis of Chiral β-Amino Acids via Trapping of an Enol Intermediate. Journal of the American Chemical Society, 141(3), 1369-1374. [Link]

-

Wang, Z. et al. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 14(1), 4930. [Link]

-

PubChem. (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. [Link]

-

PubChem. tert-butyl (3R)-3-amino-3-phenylpropanoate. [Link]

-

The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

-

InfochemsDB. TERT-BUTYL (3R)-3-AMINO-3-PHENYLPROPANOATE SYNTHESIS. [Link]

-

PubChem. tert-Butyl 3-oxo-3-phenylpropanoate. [Link]

-

PubChem. tert-butyl 3-(N-hydroxyanilino)-3-phenylpropanoate. [Link]

-

Stepan, A. F. et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem, 10(3), 448-461. [Link]

Sources

- 1. 337890010 [thermofisher.com]

- 2. TERT-BUTYL (3S)-3-AMINO-3-PHENYLPROPANOATE | 120686-18-2 [amp.chemicalbook.com]

- 3. tert-butyl (3R)-3-amino-3-phenylpropanoate | C13H19NO2 | CID 2733824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyl (3S)-3-amino-3-phenylpropanoate, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 7. Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tert-Butyl 3-oxo-3-phenylpropanoate | C13H16O3 | CID 179643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of tert-Butyl (3S)-3-Amino-3-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Foreword

tert-Butyl (3S)-3-amino-3-phenylpropanoate, a chiral β-amino acid ester, represents a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its unique structural motif, incorporating a phenyl ring, a stereocenter, and a bulky tert-butyl ester protecting group, makes it a sought-after component in the design and synthesis of complex molecular architectures, particularly in the realm of peptide and small molecule drug discovery. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications, offering insights for researchers and professionals in the field.

Molecular and Physicochemical Profile

tert-Butyl (3S)-3-amino-3-phenylpropanoate is characterized by the following identifiers and properties:

| Property | Value | Source |

| IUPAC Name | (3S)-3-amino-3-phenylpropanoic acid | N/A |

| CAS Number | 120686-18-2 | [1] |

| Molecular Formula | C₁₃H₁₉NO₂ | [2] |

| Molecular Weight | 221.29 g/mol | [2] |

| Appearance | Clear colorless to light brown liquid | [1] |

| Refractive Index (n²⁰/D) | 1.4960 to 1.4990 | [1] |

Computed Properties:

| Property | Value | Source |

| XLogP3 | 2.2 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 5 | [2] |

Spectroscopic and Analytical Characterization

While specific spectra for tert-butyl (3S)-3-amino-3-phenylpropanoate are not widely published, the expected spectroscopic features can be inferred from its structure and data from analogous compounds.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group (typically in the range of δ 7.2-7.4 ppm), a multiplet for the chiral proton at the C3 position, diastereotopic protons on the C2 carbon, and a sharp singlet for the nine equivalent protons of the tert-butyl group around δ 1.4 ppm.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the aromatic carbons, the chiral C3 carbon, the C2 carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.

2.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

N-H stretching vibrations of the primary amine.

-

C-H stretching vibrations of the aromatic and aliphatic groups.

-

A strong C=O stretching vibration for the ester carbonyl group.

-

C-O stretching vibrations for the ester linkage.

-

C=C stretching vibrations within the aromatic ring.

A commercial source confirms that the infrared spectrum of their product conforms to the expected structure.[1]

2.3. Mass Spectrometry (MS)

Mass spectrometry would show the molecular ion peak [M]⁺ or, more commonly, the protonated molecule [M+H]⁺. Fragmentation patterns would likely involve the loss of the tert-butyl group, the carboxyl group, and cleavage of the carbon-carbon bond adjacent to the phenyl ring.

Synthesis and Handling

3.1. Synthetic Approach

The synthesis of tert-butyl (3S)-3-amino-3-phenylpropanoate typically involves the esterification of (3S)-3-amino-3-phenylpropanoic acid. A general and effective method for the preparation of tert-butyl esters of amino acids involves the use of tert-butyl acetate in the presence of a strong acid catalyst, such as perchloric acid.

Figure 1: A generalized workflow for the synthesis of tert-butyl (3S)-3-amino-3-phenylpropanoate.

3.2. Experimental Protocol: General Procedure for tert-Butylation

Causality: This protocol is based on established methods for the synthesis of tert-butyl esters of amino acids. The use of a strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the tert-butanol generated in situ or directly from tert-butyl acetate.

-

Reaction Setup: To a solution of (3S)-3-amino-3-phenylpropanoic acid in a suitable solvent (e.g., dioxane), add an excess of tert-butyl acetate.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as perchloric acid or sulfuric acid, to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired tert-butyl (3S)-3-amino-3-phenylpropanoate.

Self-Validation: The purity of the final product should be assessed by NMR spectroscopy and LC-MS to confirm the structure and absence of starting material and byproducts. The enantiomeric purity can be determined by chiral high-performance liquid chromatography (HPLC).

3.3. Handling and Storage

tert-Butyl (3S)-3-amino-3-phenylpropanoate is classified as a corrosive material that can cause severe skin burns and eye damage.[3][4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[4] It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.

Applications in Research and Development

The primary utility of tert-butyl (3S)-3-amino-3-phenylpropanoate lies in its role as a chiral building block for the synthesis of more complex molecules.

4.1. Peptide Synthesis

The tert-butyl ester group serves as a robust protecting group for the carboxylic acid functionality during peptide synthesis. It is stable to the basic conditions used for the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from the N-terminus of the growing peptide chain. The tert-butyl group is typically removed under acidic conditions at the final deprotection step. This orthogonality makes it a valuable tool in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.

Figure 2: Simplified workflow illustrating the use of a β-amino acid ester in peptide synthesis.

4.2. Chiral Drug Discovery

The defined stereochemistry at the C3 position makes tert-butyl (3S)-3-amino-3-phenylpropanoate a valuable chiral synthon. The introduction of this specific stereocenter can be crucial for the biological activity of a drug candidate, as different enantiomers can have vastly different pharmacological and toxicological profiles. The phenyl group provides a scaffold for further functionalization, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

Conclusion

tert-Butyl (3S)-3-amino-3-phenylpropanoate is a key intermediate with well-defined physicochemical and spectroscopic properties. Its utility as a chiral building block in peptide synthesis and drug discovery is well-established. This guide provides a foundational understanding of this compound for researchers and professionals, highlighting its synthesis, handling, and significant applications in the chemical and pharmaceutical sciences. Further research into its reaction chemistry and the development of more detailed public data on its physical properties would be beneficial to the scientific community.

References

-

The Royal Society of Chemistry. Supplementary Information for Chemical Communications. [Online]. Available: [Link]

-

The Royal Society of Chemistry. Supporting Information. [Online]. Available: [Link]

-

The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Online]. Available: [Link]

-

PubChem. (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. [Online]. Available: [Link]

-

PubChem. tert-butyl (3R)-3-amino-3-phenylpropanoate. [Online]. Available: [Link]

-

PubChem. tert-Butyl 3-oxo-3-phenylpropanoate. [Online]. Available: [Link]

-

PubMed. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. [Online]. Available: [Link]

-

ResearchGate. Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015). [Online]. Available: [Link]

-

ResearchGate. FT-IR spectrum of tert-butyl... [Online]. Available: [Link]

-

Semantic Scholar. t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis1. [Online]. Available: [Link]

-

InfochemsDB. TERT-BUTYL (3R)-3-AMINO-3-PHENYLPROPANOATE. [Online]. Available: [Link]

-

MDPI. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. [Online]. Available: [Link]

-

PubChem. tert-butyl 3-(N-hydroxyanilino)-3-phenylpropanoate. [Online]. Available: [Link]

-

ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). [Online]. Available: [Link]

-

PubChem. CID 158720422. [Online]. Available: [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Online]. Available: [Link]

-

Semantic Scholar. Preparation of t-Butyl Esters of Free Amino Acids1. [Online]. Available: [Link]

-

Doc Brown's Advanced Organic Chemistry. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data. [Online]. Available: [Link]

- Google Patents. CN107805205B - Preparation method of (R) -3-aminobutanol. [Online].

Sources

- 1. tert-Butyl (3S)-3-amino-3-phenylpropanoate, 97% 1 g | Request for Quote [thermofisher.com]

- 2. tert-butyl (3R)-3-amino-3-phenylpropanoate | C13H19NO2 | CID 2733824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl (3S)-3-amino-3-phenylpropanoate, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. tert-Butyl (3S)-3-amino-3-phenylpropanoate, 97% 250 mg | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

An In-Depth Technical Guide to tert-Butyl (3S)-3-Amino-3-phenylpropanoate: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (3S)-3-amino-3-phenylpropanoate is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of β-phenylalanine, its stereochemically defined structure makes it a valuable precursor for the synthesis of complex molecular architectures with specific biological activities. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a detailed examination of a scientifically sound method for its enantioselective synthesis.

Molecular Structure and Properties

The molecular structure of tert-butyl (3S)-3-amino-3-phenylpropanoate features a phenyl group and an amino group attached to the chiral carbon at the third position of the propanoate backbone. The "(3S)" designation specifies the absolute stereochemistry at this chiral center, which is crucial for its biological activity and its utility as a chiral synthon. The bulky tert-butyl ester group provides steric hindrance, which can be strategically employed in synthesis to influence reaction outcomes and can also impact the compound's solubility and metabolic stability.

Key Identifiers and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉NO₂ | [1] |

| Molecular Weight | 221.29 g/mol | [1] |

| CAS Number | 120686-21-6 | [2] |

| IUPAC Name | tert-butyl (3S)-3-amino-3-phenylpropanoate | [1] |

| SMILES | CC(C)(C)OC(=O)CC1=CC=CC=C1 | [1] |

| InChI Key | TYYCBAISLMKLMT-NSHDSACASA-N | [1] |

| Appearance | Colorless to light brown liquid | [2] |

| Boiling Point | ~306.5 °C at 760 mmHg (Predicted) | N/A |

| Density | ~1.0 g/cm³ (Predicted) | N/A |

The Significance of Chirality: The (3S)-Stereoisomer

In drug development, the three-dimensional arrangement of atoms in a molecule is critical for its interaction with biological targets such as enzymes and receptors. For chiral molecules like tert-butyl 3-amino-3-phenylpropanoate, one enantiomer often exhibits the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. The (3S)-stereoisomer is a key precursor in the synthesis of various biologically active compounds, including platelet aggregation inhibitors and human gonadotropin-releasing hormone receptor antagonists.[3] Therefore, methods for the enantioselective synthesis of the (3S)-isomer are of paramount importance.

Enantioselective Synthesis: A Methodological Deep Dive

The synthesis of enantiomerically pure β-amino acids and their esters is a well-established field in organic chemistry.[4] A common and effective strategy involves the diastereoselective addition of a nucleophile to a chiral imine, followed by the removal of the chiral auxiliary. Below is a detailed protocol for the synthesis of tert-butyl (3S)-3-amino-3-phenylpropanoate, adapted from established methodologies for preparing chiral β-amino esters.[5]

Synthesis Workflow

Caption: A three-step synthesis of tert-butyl (3S)-3-amino-3-phenylpropanoate.

Experimental Protocol

Step 1: Formation of the Chiral Imine

-

To a solution of benzaldehyde (1.0 eq) in toluene, add (S)-1-phenylethylamine (1.0 eq).

-

Fit the flask with a Dean-Stark apparatus to remove water azeotropically.

-

Heat the mixture to reflux until no more water is collected.

-

Remove the solvent under reduced pressure to yield the crude chiral imine, which can be used in the next step without further purification.

Causality: The formation of a chiral imine is the cornerstone of this enantioselective strategy. The stereocenter on the (S)-1-phenylethylamine directs the subsequent nucleophilic attack from one face of the imine, leading to the preferential formation of one diastereomer.

Step 2: Diastereoselective Reformatsky Reaction

-

In a separate flask, activate zinc dust (2.0 eq).

-

Add a solution of tert-butyl bromoacetate (1.5 eq) in anhydrous THF to the activated zinc to form the Reformatsky reagent.

-

Cool the solution of the chiral imine from Step 1 in anhydrous THF to -78 °C.

-

Slowly add the prepared Reformatsky reagent to the imine solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diastereomeric adduct.

Causality: The Reformatsky reaction involves the addition of an organozinc enolate to the imine. The chiral auxiliary on the imine sterically hinders one face of the C=N double bond, forcing the incoming nucleophile to attack from the less hindered face, thus establishing the desired stereochemistry at the C-3 position.

Step 3: Removal of the Chiral Auxiliary

-

Dissolve the crude adduct from Step 2 in methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the final product, tert-butyl (3S)-3-amino-3-phenylpropanoate.

Causality: Catalytic hydrogenolysis is an effective method for cleaving the N-benzyl-type bond of the chiral auxiliary without affecting other functional groups in the molecule, such as the ester. This step cleanly removes the chiral auxiliary, yielding the desired enantiomerically enriched β-amino ester.

Spectroscopic Characterization

Expected ¹H NMR (CDCl₃, 400 MHz):

-

δ 7.20-7.40 (m, 5H): Aromatic protons of the phenyl group.

-

δ 4.35 (t, 1H): Methine proton at the C-3 position (CH-Ph).

-

δ 2.60 (d, 2H): Methylene protons at the C-2 position (CH₂-COO).

-

δ 1.75 (s, 2H): Protons of the amino group (NH₂).

-

δ 1.45 (s, 9H): Protons of the tert-butyl group.

Expected ¹³C NMR (CDCl₃, 100 MHz):

-

δ 171.0: Carbonyl carbon of the ester.

-

δ 145.0: Quaternary aromatic carbon attached to the C-3.

-

δ 128.5, 127.0, 126.0: Aromatic carbons.

-

δ 80.5: Quaternary carbon of the tert-butyl group.

-

δ 52.0: Methine carbon at the C-3 position (CH-Ph).

-

δ 45.0: Methylene carbon at the C-2 position (CH₂-COO).

-

δ 28.0: Methyl carbons of the tert-butyl group.

Expected Mass Spectrometry (ESI+):

-

m/z 222.15 [M+H]⁺: Protonated molecular ion.

Safety and Handling

tert-Butyl (3S)-3-amino-3-phenylpropanoate is classified as a corrosive substance.[2] It can cause severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area, preferably in a fume hood.

First Aid Measures:

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

Conclusion

tert-Butyl (3S)-3-amino-3-phenylpropanoate is a valuable chiral intermediate in the synthesis of pharmaceuticals. Its enantioselective synthesis is crucial for accessing biologically active target molecules. The detailed methodology and understanding of the underlying stereochemical principles presented in this guide provide a solid foundation for researchers and drug development professionals working with this and related chiral building blocks.

References

- Supporting Information. (n.d.). The Royal Society of Chemistry.

- One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. (2017). Molecules, 22(9), 1499.

- Supporting Information. (n.d.). The Royal Society of Chemistry.

- Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. (n.d.). Dalhousie University.

- SYNTHESIS OF CHIRAL BETA AMINO ACIDS. (2005).

- 3-Amino-3-phenylpropionic Acid CAS 614-19-7: A Key Synthetic Intermediate for Pharmaceutical & Material Innov

- The standard 13C NMR spectrum of phenyl propano

- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2013). Biomolecules, 3(3), 741-777.

- tert-butyl (3R)

- Stereoselective Synthesis and Application of β‐Amino Ketones. (2015). Asian Journal of Organic Chemistry, 4(10), 988-1016.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).

- tert-Butyl (3S)

- Metabolically Stable tert-Butyl Replacement. (2013). ACS Medicinal Chemistry Letters, 4(5), 458-462.

Sources

- 1. tert-butyl (3R)-3-amino-3-phenylpropanoate | C13H19NO2 | CID 2733824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Preparation of t-Butyl Esters of Free Amino Acids1 | Semantic Scholar [semanticscholar.org]

- 3. (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid | C14H19NO4 | CID 2734490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. DE69910983T2 - SYNTHESIS OF CHIRAL BETA AMINO ACIDS - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The standard 13C NMR spectrum of phenyl propanoate is shown here.... | Study Prep in Pearson+ [pearson.com]

synthesis of enantiomerically pure tert-butyl (3S)-3-amino-3-phenylpropanoate

An In-Depth Technical Guide to the Asymmetric Synthesis of tert-butyl (3S)-3-amino-3-phenylpropanoate

Authored by: Gemini, Senior Application Scientist

Abstract

Enantiomerically pure β-amino acids and their esters are fundamental chiral building blocks in modern drug development and organic synthesis.[1] Among these, tert-butyl (3S)-3-amino-3-phenylpropanoate stands out as a critical intermediate for the synthesis of various pharmaceuticals, including peptidomimetics and β-lactam antibiotics. Its stereochemistry is pivotal to its biological activity, making the development of efficient and highly stereoselective synthetic routes a significant area of research. This guide provides a comprehensive overview of the principal strategies for synthesizing the (3S)-enantiomer with high optical purity. We will delve into the mechanistic underpinnings of asymmetric conjugate addition reactions and enzymatic resolutions, offering detailed, field-proven protocols and comparative data to inform methodological choices for researchers, chemists, and professionals in pharmaceutical development.

Strategic Overview: A Retrosynthetic Analysis

The core challenge in synthesizing tert-butyl (3S)-3-amino-3-phenylpropanoate lies in the precise installation of the stereocenter at the C3 position. A logical retrosynthetic approach reveals two dominant strategies for achieving this: the stereocontrolled formation of the C-N bond or the resolution of a racemic mixture.

This analysis highlights two primary pathways:

-

Asymmetric Conjugate Addition (Aza-Michael Reaction): This is an atom-economical approach where a nitrogen nucleophile adds to the β-position of an α,β-unsaturated ester (tert-butyl cinnamate).[2] Chirality is induced by a chiral catalyst that orchestrates the facial selectivity of the addition.

-

Enzymatic Kinetic Resolution (EKR): This strategy involves the preparation of a racemic mixture of the β-amino ester, followed by the selective transformation of one enantiomer by an enzyme, typically a lipase.[3][4] This leaves the desired, unreacted enantiomer in high optical purity.

Methodology I: Asymmetric Aza-Michael Addition

The aza-Michael reaction is a powerful tool for forming C-N bonds and is one of the most attractive methods for the asymmetric synthesis of β-amino carbonyl compounds.[5] The use of chiral organocatalysts, particularly bifunctional catalysts like thioureas and squaramides, has revolutionized this field.[6][7]

The Principle of Bifunctional Organocatalysis

Bifunctional organocatalysts operate through a dual-activation mechanism. For instance, a chiral thiourea catalyst can simultaneously activate both the electrophile (the α,β-unsaturated ester) and the nucleophile through hydrogen bonding. The thiourea moiety activates the ester by coordinating to its carbonyl oxygen, lowering its LUMO energy. Concurrently, the basic amine moiety on the catalyst deprotonates and activates the nitrogen nucleophile. This formation of a well-organized, chiral transition state directs the nucleophile to attack one specific face of the double bond, resulting in high enantioselectivity.

Comparative Data for Catalytic Systems

The choice of catalyst and reaction conditions is critical for achieving high yield and enantioselectivity. The following table summarizes representative results from the literature for the synthesis of β-amino esters via aza-Michael addition.

| Catalyst System | Nucleophile | Substrate | Yield (%) | ee (%) | Reference |

| Chiral Squaramide | Amides | ortho-Quinomethanes | 69-94 | 92-97 | [8] |

| Cinchona Alkaloid | 4-Nitrophthalimide | α,β-Unsaturated Ketones | 49-98 | 95-99 | [6] |

| (S,S)-(+)-Pseudoephedrine Auxiliary | Lithium Benzylamides | α,β-Unsaturated Amides | Good | Good-Excellent | [5][9] |

| Bifunctional Thiourea | O-Substituted Hydroxylamines | Pyrazolecrotonates | High | High | [1] |

Detailed Experimental Protocol: Organocatalytic Aza-Michael Addition

This protocol is adapted from established methodologies using cinchona alkaloid-derived catalysts.[2][6]

Materials:

-

tert-Butyl Cinnamate (1.0 eq)

-

N-Boc-carbamate (1.2 eq)

-

Chiral Bifunctional Thiourea Catalyst (e.g., Takemoto catalyst) (10 mol%)

-

Toluene, anhydrous

-

Reaction vessel, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the chiral bifunctional thiourea catalyst (0.1 eq).

-

Add tert-butyl cinnamate (1.0 eq) and N-Boc-carbamate (1.2 eq).

-

Solvent Addition: Add anhydrous toluene via syringe to achieve a final concentration of 0.2 M with respect to the cinnamate ester.

-

Reaction Execution: Stir the mixture at room temperature (or as optimized for the specific catalyst). Monitor the reaction's progress by taking aliquots and analyzing via Thin Layer Chromatography (TLC).

-

Workup: Upon completion (typically 12-48 hours), concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the resulting residue directly by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the N-Boc-protected tert-butyl (3S)-3-amino-3-phenylpropanoate.

-

Analysis: The final product should be characterized by ¹H NMR, ¹³C NMR, and HRMS. The enantiomeric excess must be determined by chiral HPLC analysis.

Methodology II: Enzymatic Kinetic Resolution

Enzymatic methods offer an environmentally benign and highly selective alternative for producing enantiopure compounds.[10] Kinetic resolution relies on the principle that an enzyme will react at a significantly different rate with the two enantiomers of a racemic substrate. For β-amino esters, lipases are particularly effective biocatalysts.[3][11][12]

The Principle of Lipase-Catalyzed Resolution

In this process, a racemic mixture of N-protected tert-butyl 3-amino-3-phenylpropanoate is subjected to hydrolysis catalyzed by a lipase, such as Candida antarctica Lipase B (CAL-B). The enzyme will selectively hydrolyze one enantiomer (e.g., the (R)-ester) to its corresponding carboxylic acid, while leaving the other enantiomer (the desired (S)-ester) largely unreacted. At approximately 50% conversion, the reaction can be stopped, and the unreacted (S)-ester can be separated from the (R)-acid, both in high enantiomeric excess.

Comparative Data for Enzymatic Systems

The choice of enzyme, solvent, and protecting group can significantly impact the efficiency and selectivity of the resolution.

| Enzyme | Reaction Type | Substrate Protection | Conversion (%) | Product ee (%) | Reference |

| Candida antarctica Lipase B (CAL-B) | Transesterification | Bz, Cbz, Boc, Fmoc | High | >99 | [3] |

| Candida antarctica Lipase B (CAL-B) | Hydrolysis | Hydroxy-substituted | - | ≥52 | [13] |

| Candida rugosa Lipase | Hydrolysis | Unprotected | - | - | [1] |

| Rhodococcus sp. | Kinetic Resolution | Isopropylideneglycerol | - | High | [14] |

Detailed Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol describes the resolution of racemic N-Boc-tert-butyl 3-amino-3-phenylpropanoate using immobilized CAL-B.

Materials:

-

Racemic N-Boc-tert-butyl 3-amino-3-phenylpropanoate (1.0 eq)

-

Immobilized Candida antarctica Lipase B (Novozym 435)

-

Phosphate buffer (e.g., 0.1 M, pH 7.2)

-

tert-Butyl methyl ether (MTBE) or another suitable organic solvent

-

Reaction vessel with temperature control and stirring

Procedure:

-

Reaction Setup: In a temperature-controlled vessel, dissolve the racemic N-Boc-protected ester in MTBE. Add the phosphate buffer to create a biphasic system.

-

Enzyme Addition: Add immobilized CAL-B (typically 10-20% by weight of the substrate).

-

Reaction Execution: Stir the suspension vigorously at a controlled temperature (e.g., 30-45 °C). Monitor the conversion by taking samples from the organic layer and analyzing by HPLC to track the disappearance of the starting material and the formation of the acid.

-

Reaction Termination: When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent and reused.

-

Workup and Separation: Transfer the filtrate to a separatory funnel. The unreacted (S)-ester will remain in the organic phase (MTBE). The (R)-acid salt will be in the aqueous buffer phase.

-

Wash the organic phase with a dilute basic solution (e.g., NaHCO₃) to ensure complete removal of the acid product, followed by a brine wash.

-

Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched tert-butyl (3S)-3-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate.

-

Analysis: Confirm the structure and determine the enantiomeric excess of the resulting ester using chiral HPLC.

Determination of Enantiomeric Purity

An accurate determination of the enantiomeric excess (ee) is crucial to validate the success of any asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[15]

Protocol: Chiral HPLC Analysis

Equipment and Materials:

-

HPLC system with a UV detector

-

Chiral Stationary Phase (CSP) column (e.g., Daicel Chiralcel OD-H or Chiralpak AD-H)

-

HPLC-grade solvents (e.g., n-hexane, isopropanol)

-

Sample of the synthesized tert-butyl (3S)-3-amino-3-phenylpropanoate

-

Racemic standard for reference

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in the mobile phase or a compatible solvent. Prepare a similar solution of the racemic standard.

-

Method Development (if necessary): Inject the racemic standard. Optimize the mobile phase composition (ratio of hexane to isopropanol) and flow rate to achieve baseline separation of the two enantiomer peaks. A typical starting condition is 90:10 n-hexane:isopropanol at a flow rate of 1.0 mL/min.

-

Sample Analysis: Once the method is optimized, inject the synthesized sample.

-

Data Analysis: Record the chromatogram. Identify the peaks corresponding to the (S) and (R) enantiomers based on their retention times relative to the racemic standard.

-

Calculation of Enantiomeric Excess (ee): Integrate the area under each peak. Calculate the ee using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100

Conclusion

The can be effectively achieved through several robust methodologies. Asymmetric aza-Michael additions catalyzed by chiral organocatalysts offer a direct, atom-economical route with high enantioselectivity, making it an elegant choice for chemical synthesis. Alternatively, enzymatic kinetic resolution using lipases provides a highly selective and environmentally friendly pathway, which is particularly advantageous for its operational simplicity and the reusability of the biocatalyst. The selection of the optimal method will depend on factors such as substrate availability, catalyst cost, scalability requirements, and the specific expertise available within the laboratory. For all approaches, rigorous analytical validation, primarily through chiral HPLC, is a non-negotiable step to ensure the final product meets the high standards of optical purity required for pharmaceutical applications.

References

-

AIP Conference Proceedings (2008). Enzymatic Resolution of β‐Amino Methyl Esters using Lipase B from Candida antarctica. Available at: [Link]

-

Palomo, C., et al. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 69(7), 2588-2590. Available at: [Link]

-

Palomo, C., et al. (2004). Asymmetric Synthesis of Beta-Amino Esters by aza-Michael Reaction of Alpha,beta-Unsaturated Amides Using (S,S)-(+)-pseudoephedrine as Chiral Auxiliary. PubMed. Available at: [Link]

-

Do, H., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Chemistry Portal. Available at: [Link]

-

Wang, Z., et al. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 14(1), 4815. Available at: [Link]

-

Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. Available at: [Link]

-

Sánta-Bell, E., et al. (2020). Mechanochemical enzymatic resolution of N -benzylated-β 3 -amino esters. ResearchGate. Available at: [Link]

-

Singh, P., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Medicinal Chemistry, 5(7), 295-309. Available at: [Link]

-

Do, H., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. PMC - NIH. Available at: [Link]

-

Forró, E., & Fülöp, F. (2010). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules, 15(12), 9212-9226. Available at: [Link]

-

Wang, J., et al. (2007). Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. PMC - NIH. Available at: [Link]

-

Xu, B., et al. (2018). Synthesis of Chiral Diarylmethylamides via Catalytic Asymmetric Aza-Michael Addition of Amides to ortho-Quinomethanes. The Journal of Organic Chemistry, 83(15), 8089-8096. Available at: [Link]

-

Li, G., et al. (2020). Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. Molecules, 25(21), 5178. Available at: [Link]

-

Kumar, A., & Kaur, H. (2018). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 14, 2390-2435. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of β-Amino ketones, esters, nitriles and related compounds by 1,4-addition. Available at: [Link]

-

ResearchGate (2018). Asymmetric aza-Michael addition reaction catalysed by chiral bifunctional thiourea. Available at: [Link]

-

Gotor, V. (1999). Enzymatic resolution of amino acids via ester hydrolysis. Amino Acids, 16(3-4), 191-213. Available at: [Link]

-

James, T. D., et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 94(1), 79-84. Available at: [Link]

-

Forró, E., & Fülöp, F. (2022). Enzymatic Strategies for the Preparation of Pharmaceutically Important Amino Acids through Hydrolysis of Amino Carboxylic Esters and Lactams. Current Medicinal Chemistry, 29(41), 6218-6227. Available at: [Link]

-

El-Gereadly, A. A., et al. (2020). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. Journal of Separation Science, 43(9-10), 1917-1927. Available at: [Link]

-

Lee, J., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 384-391. Available at: [Link]

-

Kroutil, W., et al. (2020). Rhodococcus as a Versatile Biocatalyst in Organic Synthesis. PMC - NIH. Available at: [Link]

-

Leza, N., & Anslyn, E. V. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC - NIH. Available at: [Link]

-

ResearchGate. Scheme 42. Synthesis of enantiopure b 3-amino acid derivatives by.... Available at: [Link]

-

Campello, H. R., et al. (2016). Asymmetric Reduction of Lactam-Based β-Aminoacrylates. Synthesis of Heterocyclic β(2)-Amino Acids. Organic Letters, 18(16), 4124-4127. Available at: [Link]

-

Liu, W., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(1), 44-55. Available at: [Link]

-

Hibi, M., et al. (2021). A three-component monooxygenase from Rhodococcus wratislaviensis may expand industrial applications of bacterial enzymes. Communications Biology, 4(1), 12. Available at: [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. BJOC - Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Asymmetric synthesis of beta-amino esters by aza-Michael reaction of alpha,beta-unsaturated amides using (S,S)-(+)-pseudoephedrine as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. Enzymatic resolution of amino acids via ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers [mdpi.com]

- 14. Rhodococcus as a Versatile Biocatalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Data of tert-butyl (3S)-3-amino-3-phenylpropanoate: An In-depth Technical Guide

Introduction

tert-butyl (3S)-3-amino-3-phenylpropanoate is a chiral β-amino ester of significant interest in organic synthesis and drug development. Its structure combines a bulky tert-butyl ester group, a stereogenic center bearing an amino group, and a phenyl ring, making it a valuable building block for the synthesis of various biologically active molecules, including peptides and pharmaceutical intermediates. The precise characterization of this compound is paramount to ensure its purity, identity, and suitability for downstream applications. This technical guide provides a comprehensive analysis of the spectroscopic data of tert-butyl (3S)-3-amino-3-phenylpropanoate, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The methodologies, data interpretation, and underlying principles are discussed to offer a holistic understanding for researchers, scientists, and drug development professionals.

Molecular Structure and Key Spectroscopic Features

A thorough understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key structural features of tert-butyl (3S)-3-amino-3-phenylpropanoate that give rise to characteristic spectroscopic signals are the phenyl ring protons, the chiral methine proton, the diastereotopic methylene protons, and the magnetically equivalent methyl protons of the tert-butyl group.

Figure 1: 2D Molecular Structure of tert-butyl (3S)-3-amino-3-phenylpropanoate.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Experimental Protocol

A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like tert-butyl (3S)-3-amino-3-phenylpropanoate is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[1]

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for better signal dispersion.

-

Data Acquisition: Acquire the spectrum at room temperature. Standard acquisition parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) as an internal standard.

Figure 2: A generalized workflow for acquiring and analyzing a ¹H NMR spectrum.

¹H NMR Data Summary

The following table summarizes the ¹H NMR spectral data for tert-butyl (3S)-3-amino-3-phenylpropanoate.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.36 - 7.23 | m | 5H | C₆H₅ |

| 4.41 | t, J = 6.8 Hz | 1H | CH-Ph |

| 2.68 | d, J = 6.8 Hz | 2H | CH₂ |

| 1.63 | s | 2H | NH₂ |

| 1.41 | s | 9H | C(CH₃)₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons (7.36 - 7.23 ppm): The complex multiplet in the aromatic region integrating to five protons is characteristic of a monosubstituted benzene ring. The overlapping signals arise from the ortho, meta, and para protons.

-

Methine Proton (4.41 ppm): The triplet at 4.41 ppm corresponds to the benzylic methine proton (CH-Ph). The triplet multiplicity arises from the coupling with the two adjacent methylene protons (n+1 rule, 2+1=3), with a coupling constant (J) of 6.8 Hz. The downfield chemical shift is due to the deshielding effect of the adjacent phenyl ring and the amino group.

-

Methylene Protons (2.68 ppm): The doublet at 2.68 ppm, integrating to two protons, is assigned to the methylene (CH₂) group. These two protons are diastereotopic due to the adjacent chiral center, but in this case, they appear as a simple doublet due to coupling with the single methine proton (n+1 rule, 1+1=2), with a coupling constant of 6.8 Hz.

-

Amine Protons (1.63 ppm): The broad singlet at 1.63 ppm, integrating to two protons, is attributed to the primary amine (NH₂) protons. The broadness of this signal is typical for amine protons due to quadrupole broadening and potential hydrogen exchange.

-

tert-Butyl Protons (1.41 ppm): The sharp singlet at 1.41 ppm, integrating to nine protons, is characteristic of the three equivalent methyl groups of the tert-butyl ester. The singlet multiplicity is due to the absence of adjacent protons.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule.

Experimental Protocol

The protocol for acquiring a ¹³C NMR spectrum is similar to that for ¹H NMR, with a few key differences:

-

Sample Preparation: A more concentrated sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.

-

Data Acquisition: A proton-decoupled sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans is generally necessary to obtain a good signal-to-noise ratio.

-

Data Processing: Similar to ¹H NMR, the data is processed via Fourier transform, and the chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

¹³C NMR Data Summary

| Chemical Shift (δ, ppm) | Assignment |

| 171.7 | C=O |

| 143.9 | C (ipso-phenyl) |

| 128.8 | CH (aromatic) |

| 127.5 | CH (aromatic) |

| 126.6 | CH (aromatic) |

| 80.8 | C(CH₃)₃ |

| 52.8 | CH-Ph |

| 46.0 | CH₂ |

| 28.3 | C(CH₃)₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (171.7 ppm): The signal in the downfield region is characteristic of an ester carbonyl carbon.

-

Aromatic Carbons (143.9 - 126.6 ppm): Four signals are observed in the aromatic region. The quaternary ipso-carbon appears at 143.9 ppm, while the protonated aromatic carbons appear between 128.8 and 126.6 ppm.

-

Quaternary tert-Butyl Carbon (80.8 ppm): This signal corresponds to the quaternary carbon of the tert-butyl group, deshielded by the adjacent oxygen atom.

-

Methine Carbon (52.8 ppm): The signal for the chiral methine carbon (CH-Ph) appears at 52.8 ppm.

-

Methylene Carbon (46.0 ppm): The methylene carbon (CH₂) signal is observed at 46.0 ppm.

-

tert-Butyl Methyl Carbons (28.3 ppm): The three equivalent methyl carbons of the tert-butyl group give rise to a single signal at 28.3 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique used to identify functional groups in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.

Experimental Protocol

A common method for obtaining the IR spectrum of a liquid sample is as follows:

-

Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.

-

Data Acquisition: The spectrum is recorded using an FTIR spectrometer. A background spectrum of the clean salt plates is typically recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum shows the percentage of transmittance as a function of wavenumber (cm⁻¹).

Figure 3: A generalized workflow for acquiring and analyzing an FTIR spectrum.

IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3381, 3313 | Medium | N-H stretch (primary amine) |

| 3063, 3030 | Weak | C-H stretch (aromatic) |

| 2977, 2932 | Medium | C-H stretch (aliphatic) |

| 1729 | Strong | C=O stretch (ester) |

| 1603, 1496 | Medium | C=C stretch (aromatic) |

| 1157 | Strong | C-O stretch (ester) |

Interpretation of the IR Spectrum

-

N-H Stretching (3381, 3313 cm⁻¹): The two bands in this region are characteristic of the symmetric and asymmetric stretching vibrations of a primary amine (NH₂).

-

C-H Stretching (3063, 3030 cm⁻¹ and 2977, 2932 cm⁻¹): The weak absorptions above 3000 cm⁻¹ are indicative of C-H stretching in the aromatic ring, while the medium intensity bands below 3000 cm⁻¹ correspond to C-H stretching in the aliphatic portions of the molecule (methine, methylene, and methyl groups).[2]

-

C=O Stretching (1729 cm⁻¹): The strong, sharp absorption band at 1729 cm⁻¹ is a definitive indicator of the carbonyl group (C=O) of the tert-butyl ester.

-

C=C Stretching (1603, 1496 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

C-O Stretching (1157 cm⁻¹): The strong band at 1157 cm⁻¹ is attributed to the C-O single bond stretching of the ester group.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, and IR spectra provides a comprehensive and unambiguous structural confirmation of tert-butyl (3S)-3-amino-3-phenylpropanoate. Each spectroscopic technique offers complementary information, allowing for the confident assignment of all protons and carbons and the identification of key functional groups. This detailed spectroscopic guide serves as a valuable resource for scientists and researchers, ensuring the quality and identity of this important chiral building block in their synthetic and drug development endeavors.

References

-

Davyt, M. G. G. (2005). New Strategies for the Synthesis of a,a-Disubstituted Amino Acids and Derivatives (Doctoral dissertation, Universitat de Barcelona). [Link]

- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

-

AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

-

Chemistry LibreTexts. (2021, December 15). FT-IR Spectroscopy (Experiment). [Link]

-

University of Calgary. Sample IR spectra. [Link]

-

Reich, H. J. Organic Chemistry Data. [Link]

-

PubChem. tert-butyl (3R)-3-amino-3-phenylpropanoate. [Link]

Sources

Navigating the Solubility Landscape of tert-Butyl (3S)-3-Amino-3-Phenylpropanoate: A Technical Guide for Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the intricate journey of drug discovery and development, the physicochemical properties of a lead compound are paramount to its ultimate success. Among these, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and overall therapeutic efficacy. This technical guide is dedicated to providing researchers, scientists, and drug development professionals with an in-depth understanding of the solubility of a key chiral building block, tert-butyl (3S)-3-amino-3-phenylpropanoate. While specific quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature, this guide will equip you with the foundational knowledge, theoretical principles, and practical experimental protocols to confidently navigate its solubility landscape. By understanding the molecular characteristics of this β-amino acid ester and the principles of solute-solvent interactions, you will be empowered to make informed decisions in your process development and formulation activities.

Molecular Profile of tert-Butyl (3S)-3-Amino-3-Phenylpropanoate

A comprehensive understanding of a molecule's structure and inherent properties is the cornerstone of predicting its solubility behavior.

Structure:

-

tert-Butyl Ester: The presence of the bulky, non-polar tert-butyl group esterifying the carboxylic acid function is a key feature. This group significantly increases the lipophilicity of the molecule compared to its free acid counterpart, (3S)-3-amino-3-phenylpropanoic acid. By masking the polar carboxylic acid, the tert-butyl ester enhances solubility in less polar organic solvents.

-

Primary Amine: The free amino group (-NH2) introduces a polar, hydrogen-bond donating and accepting site. This functional group is a primary driver for interactions with polar protic solvents.

-

Phenyl Group: The phenyl ring is a large, non-polar, and hydrophobic moiety. This feature contributes to the molecule's solubility in aromatic and less polar solvents through van der Waals forces and potential π-π stacking interactions.

-

Chirality (S)-configuration: The stereochemistry at the C3 position does not directly influence the intrinsic solubility in achiral solvents but is critical for its biological activity and can be relevant in chiral recognition processes during crystallization.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉NO₂ | PubChem[1] |

| Molecular Weight | 221.29 g/mol | PubChem[1] |

| Appearance | Clear colorless to light brown liquid | Thermo Fisher Scientific[2] |

| Refractive Index | 1.4960 to 1.4990 (at 20°C) | Thermo Fisher Scientific[2] |

| XLogP3 | 2.2 | PubChem[1] |

The positive XLogP3 value of 2.2 indicates a degree of lipophilicity, suggesting that the compound will have a preference for an oily or non-polar environment over an aqueous one. This is a crucial piece of information for anticipating its solubility profile.

Theoretical Framework for Solubility in Organic Solvents

The adage "like dissolves like" provides a fundamental, albeit simplified, framework for understanding solubility. This principle is governed by the intermolecular forces between the solute (tert-butyl (3S)-3-amino-3-phenylpropanoate) and the solvent molecules.

Key Intermolecular Interactions:

-

Hydrogen Bonding: The primary amine group is capable of both donating and accepting hydrogen bonds. This makes polar protic solvents, such as alcohols (methanol, ethanol), strong candidates for dissolving this compound.

-

Dipole-Dipole Interactions: The ester and amine functionalities introduce polar regions in the molecule, allowing for dipole-dipole interactions with polar aprotic solvents like acetone and acetonitrile.

-

Van der Waals Forces (London Dispersion Forces): The non-polar tert-butyl and phenyl groups interact with non-polar solvents like toluene and hexane through these weaker forces.

Solvent Polarity and its Influence:

The polarity of a solvent plays a pivotal role in its ability to dissolve a given solute. A qualitative prediction of solubility for tert-butyl (3S)-3-amino-3-phenylpropanoate in various organic solvents can be made by considering the balance of its polar (amine, ester) and non-polar (phenyl, tert-butyl) groups.

Qualitative Solubility Profile (Predicted):

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding interactions with the amine group. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane | Moderate to High | Dipole-dipole interactions with the ester and amine groups. |

| Non-Polar Aromatic | Toluene | Moderate | Favorable interactions with the phenyl group. |

| Non-Polar Aliphatic | Hexane, Heptane | Low | The polar amine and ester groups hinder dissolution in highly non-polar solvents. |

It is important to note that while free amino acids are generally insoluble in nonpolar organic solvents, the esterification of the carboxylic acid in the target molecule significantly enhances its solubility in these types of solvents[3][4].

Experimental Determination of Solubility: A Practical Guide

Given the absence of extensive published solubility data, experimental determination is the most reliable path forward. The following section provides a detailed, step-by-step protocol for determining the equilibrium solubility of tert-butyl (3S)-3-amino-3-phenylpropanoate.

The Shake-Flask Method: A Gold Standard for Equilibrium Solubility

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent[3].

Experimental Workflow Diagram:

Caption: Workflow for Equilibrium Solubility Determination via the Shake-Flask Method.

Detailed Protocol:

Materials and Equipment:

-

tert-Butyl (3S)-3-amino-3-phenylpropanoate (of known purity)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or shaker water bath with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector (or other suitable analytical instrumentation)

Procedure:

-

Preparation of the Slurry:

-

Add an excess amount of tert-butyl (3S)-3-amino-3-phenylpropanoate to a vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the slurry for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in solution does not change over time).

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter compatible with the organic solvent to remove any undissolved particles.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the calibration range of the analytical method.

-

Quantify the concentration of tert-butyl (3S)-3-amino-3-phenylpropanoate in the diluted sample using a validated analytical method, such as HPLC-UV. A standard calibration curve should be prepared using solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)

-

Causality Behind Experimental Choices:

-

Use of Excess Solid: This ensures that the solvent is fully saturated with the solute, which is the definition of equilibrium solubility.

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible results.

-

Filtration: This step is essential to separate the dissolved solute from any undissolved solid particles, which would otherwise lead to an overestimation of the solubility.

-

Validated Analytical Method: The accuracy of the solubility determination is directly dependent on the accuracy and precision of the analytical method used for quantification.

Factors Influencing the Solubility of tert-Butyl (3S)-3-Amino-3-Phenylpropanoate

Several factors can influence the solubility of this compound, and understanding them is crucial for process development and formulation.

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature. However, this relationship should be determined experimentally for each solvent system.

-

pH (in aqueous or mixed aqueous-organic systems): The primary amine group has a pKa. In aqueous environments or solvent mixtures containing water, the pH will significantly impact the ionization state of the amine. At a pH below its pKa, the amine will be protonated (-NH3+), forming a salt which is generally more soluble in polar solvents.

-

Presence of Excipients: In a formulation context, the presence of co-solvents, surfactants, or complexing agents can significantly alter the solubility of the active pharmaceutical ingredient.

Logical Relationship Diagram:

Caption: Factors Influencing the Solubility of tert-Butyl (3S)-3-Amino-3-Phenylpropanoate.

Conclusion and Future Directions

For future work, the systematic experimental determination of the solubility of this compound in a range of pharmaceutically relevant solvents at different temperatures would be of significant value to the scientific community. Such data would facilitate the development of more efficient purification processes, robust formulation strategies, and ultimately, contribute to the accelerated development of new therapeutics.

References

-

Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Pion Inc. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Retrieved from [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. University of Rhode Island. Retrieved from [Link]

-

DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 3-aminopropanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl (3R)-3-amino-3-phenylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. PMC. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

-

PubChem. (n.d.). (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Solubility of amino acids in mixed solvent systems. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 3-oxo-3-phenylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

-

Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

-

Reddit. (2020). How are non polar amino acids soluble in polar solvents ? Isn't it that like dissolves like ?. r/chemistry. Retrieved from [Link]

-

PubMed. (1971). Solubility of amino acids in pure solvent systems. Retrieved from [Link]

Sources

- 1. tert-Butyl (3S)-3-amino-3-phenylpropanoate, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. Tert-butyl 2-amino-2-methyl-3-phenylpropanoate | C14H21NO2 | CID 21295084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models - PMC [pmc.ncbi.nlm.nih.gov]

stability and storage conditions for tert-butyl (3S)-3-amino-3-phenylpropanoate

An In-depth Technical Guide: Stability and Storage of tert-Butyl (3S)-3-amino-3-phenylpropanoate

Introduction